Formaldehyde;methanol;urea
Description
Properties
CAS No. |
37999-54-5 |
|---|---|
Molecular Formula |
C3H10N2O3 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
formaldehyde;methanol;urea |
InChI |
InChI=1S/CH4N2O.CH4O.CH2O/c2-1(3)4;2*1-2/h(H4,2,3,4);2H,1H3;1H2 |
InChI Key |
JHFIZECAWVZING-UHFFFAOYSA-N |
Canonical SMILES |
CO.C=O.C(=O)(N)N |
Related CAS |
37999-54-5 |
Origin of Product |
United States |
Preparation Methods
Synthesis Gas-Based Manufacturing Loops
The most significant advancement in concurrent formaldehyde-methanol-urea production involves synthesis gas (syngas) utilization. As detailed in patent CA2977012A1, a streamlined process begins with methane reforming to generate syngas (H₂, CO, CO₂, N₂). A carbon capture unit isolates CO₂ for urea synthesis while directing residual gases to methanol production. Approximately 15–20% of the methanol output is then oxidized with compressed air in a formaldehyde synthesis unit, achieving 92–95% conversion efficiency at 1.3–5 bar pressure. The methanol synthesis off-gas, rich in H₂ and N₂, undergoes methanation to remove residual carbon oxides before ammonia synthesis via the Haber-Bosch process.
This integration eliminates separate air compression systems for formaldehyde production, reducing capital costs by an estimated $8–12 million per 1,000 tons/day capacity. The urea stabilization phase utilizes formaldehyde from the onsite unit, avoiding transportation costs and decomposition risks associated with offsite formalin procurement.
Table 1: Key Parameters in Integrated Syngas-to-Urea Process
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Syngas CO₂ removal efficiency | 94–97% | Determines urea output |
| Methanol oxidation pressure | 1.3–5 bar | Affects formaldehyde purity |
| Methanation temperature | 280–320°C | Reduces COx to <10 ppm |
| Urea-formaldehyde ratio | 1:0.15–0.25 (w/w) | Controls granule stability |
Catalytic Systems and Reaction Engineering
Methanol synthesis employs Cu/ZnO/Al₂O₃ catalysts under 50–100 bar pressure, with modern formulations achieving 99.5% selectivity. Formaldehyde production via methanol oxidation uses silver or iron-molybdate catalysts, with the latter preferred for integrated systems due to lower ignition risks. The urea synthesis loop operates at 140–160 bar with biuret suppression additives, yielding 98–99% conversion efficiency when coupled with formaldehyde stabilization.
A critical innovation lies in positioning the formaldehyde unit between CO₂ removal and methanation stages. This placement minimizes hydrogen loss to side reactions, as CO concentrations at this stage typically remain below 0.5 vol%. Computational fluid dynamics modeling shows this configuration reduces H₂ consumption by 7.3% compared to upstream methanol synthesis approaches.
Urea-Formaldehyde Resin Synthesis with Methanol Modifiers
Three-Stage Polycondensation Process
Patent US3830783A discloses a resin production method where methanol regulates methylolation kinetics. In Stage 1, urea and formaldehyde (molar ratio 2:1–2.7:1) react under alkaline conditions (pH 8–9.5) at 60–95°C for 15–50 minutes, achieving viscosities of 12–22 Ford Cup seconds. Methanol addition (2–12 wt%) during this phase controls free methylol groups, which influence resin penetration into wood substrates.
Stage 2 acidifies the mixture to pH 4–5.5 with formic acid, accelerating condensation over 4–15 minutes. Methanol here stabilizes intermediate species, reducing cross-linking defects. Final neutralization (pH 6.8–7.5) precedes Stage 3 urea addition (F:U 1.4:1–1.65:1), yielding resins with 70–120 Ford Cup viscosity and semi-combined formaldehyde levels of 8–25 wt%.
Table 2: Methanol's Role in Resin Properties
| Methanol Content (wt%) | Semi-Combined HCHO (%) | Resin Penetration Depth (mm) |
|---|---|---|
| 2 | 24–25 | 0.8–1.2 |
| 6 | 16–18 | 1.5–1.8 |
| 12 | 8–10 | 2.4–3.1 |
Low-Emission Resin Formulations
WO1989000587A1 addresses formaldehyde emissions through controlled polycondensation. Initial reactions at pH 6–11 with F:U ratios of 2–3:1 yield methylol ureas, which undergo acid-catalyzed condensation (pH 4–6) to limit free formaldehyde. Post-condensation urea addition (F:U 1.4:1–1.65:1) and vacuum distillation (40–60 mbar) reduce residual formaldehyde to <0.1 wt% while maintaining 65–75% solids content.
Methanol's dual role emerges here: as a solvent enhancing urea solubility and as a chain terminator capping reactive methylol groups. Nuclear magnetic resonance studies show methanol concentrations >5 wt% decrease cross-link density by 30–40%, explaining improved resin flexibility in composite materials.
Methanol-to-Formaldehyde Oxidation Technologies
Silver Catalyst Processes
Conventional formaldehyde production employs silver crystals at 600–720°C, achieving 85–88% methanol conversion per pass. Reaction equations:
$$
\text{CH}3\text{OH} + \frac{1}{2}\text{O}2 \rightarrow \text{HCHO} + \text{H}2\text{O} \quad \Delta H = -159\ \text{kJ/mol}
$$
$$
\text{CH}3\text{OH} \rightarrow \text{HCHO} + \text{H}_2 \quad \Delta H = +85\ \text{kJ/mol}
$$
The exothermic oxidation dominates, with hydrogen byproduct recycled to methanol synthesis in integrated plants. Modern silver catalysts with 0.1–0.3% lithium oxide doping achieve 92% selectivity by suppressing over-oxidation to CO₂.
Iron-Molybdate Catalyzed Oxidation
For lower-temperature operations (300–400°C), Fe₂(MoO₄)₃ catalysts provide 95–98% selectivity at 98% methanol conversion. The mechanism proceeds via methoxy intermediates:
$$
\text{CH}3\text{OH} + \text{O}{(surf)} \rightarrow \text{CH}3\text{O}^- + \text{OH}^-
$$
$$
\text{CH}3\text{O}^- \rightarrow \text{HCHO} + \frac{1}{2}\text{H}_2
$$
This pathway minimizes formic acid byproducts (<0.5 wt%) critical for urea stabilization applications. Catalyst lifetimes exceed 2 years with periodic regeneration using nitric acid washes.
Urea Synthesis and Formaldehyde Stabilization
The Bosch-Meiser Process
Modern urea plants operate at 140–160 bar and 180–190°C, with NH₃:CO₂ molar ratios of 3–4:1. The reaction proceeds through ammonium carbamate intermediates:
$$
2\text{NH}3 + \text{CO}2 \leftrightarrow \text{NH}2\text{COONH}4 \quad (\text{fast exothermic})
$$
$$
\text{NH}2\text{COONH}4 \leftrightarrow \text{NH}2\text{CONH}2 + \text{H}_2\text{O} \quad (\text{slow endothermic})
$$
Formaldehyde stabilization (0.15–0.25 wt%) reduces biuret formation from 3–5% to <1%, crucial for fertilizer-grade urea. Stabilization occurs during prilling/granulation, where formaldehyde methylol groups crosslink surface urea molecules, slowing dissolution.
Stabilizer Formulation Technologies
Patent CA2977012A1 specifies using urea-formaldehyde concentrate (UFC) containing 25–35% formaldehyde, 15–25% urea, and 3–8% methanol. The optimal stabilizer preparation involves:
- Reacting formaldehyde and urea (1.5:1 molar ratio) at 40–50°C for 60–90 minutes
- Adding methanol to achieve 5–7 wt% concentration
- Adjusting pH to 8–8.5 with ammonia
This formulation delays urea hydrolysis by 12–18 hours in humid conditions, increasing field efficiency by 23% compared to unstabilized urea.
Chemical Reactions Analysis
Types of Reactions
Urea-formaldehyde resins undergo various chemical reactions, including:
Condensation Reactions: The primary reaction in the formation of urea-formaldehyde resins is the condensation of formaldehyde with urea to form a polymer network.
Oxidation and Reduction: Formaldehyde can undergo oxidation to formic acid and reduction to methanol.
Substitution Reactions: Formaldehyde can react with ammonia to form formamidine and water.
Common Reagents and Conditions
Alkaline Conditions: Used in the initial stage of urea-formaldehyde resin synthesis to form methylolureas.
Acidic Conditions: Used in the second stage to promote condensation reactions and polymer formation.
Major Products
Urea-Formaldehyde Resin: The primary product formed from the reaction of formaldehyde, methanol, and urea.
Formic Acid and Methanol: Products of the oxidation and reduction reactions of formaldehyde.
Scientific Research Applications
Formaldehyde, methanol, and urea are essential industrial chemicals with various applications, often used as precursors for synthesizing more complex compounds. Formaldehyde is commonly used in resin production, while methanol is known as an alternative fuel. Urea is primarily used in fertilizer applications .
Case Study: Urea-Formaldehyde Resins
Urea-formaldehyde (UF) resins are produced by reacting urea with formaldehyde . These resins are widely used in the wood industry for producing particleboard and other composite wood products . UF resins are also used in laminates, textiles, and fabrics . The creation of urea involves reacting carbon dioxide and ammonia at high temperatures and pressures .
Case Study: Ammonia Abatement
Formaldehyde can reduce ammonia emissions in urea synthesis plants . A commercial experience at Incitec Ltd. showed that injecting urea-formaldehyde (UF) through spray nozzles at the granulator outlet duct could abate ammonia . The amount of UF used was 50% of what was required to obtain up to 0.55% formaldehyde in the final product .
Esterification Reaction
Methanol reacts with carboxylic acids in the presence of an acid catalyst to form esters and water . This reaction is widely used in biodiesel production, converting vegetable oils or animal fats into fatty acid methyl esters (FAME), which are essential components of biodiesel fuel .
Oxidation Reaction
Methanol undergoes oxidation to produce formaldehyde, which can further oxidize to formic acid and eventually carbon dioxide under more severe conditions . Formaldehyde is a key raw material in manufacturing resins, plastics, and various chemical intermediates . Formic acid is used as a preservative, antibacterial agent, and in leather tanning processes .
Dehydration Reaction
Methanol dehydrates in the presence of a dehydrating agent like concentrated sulfuric acid to form dimethyl ether and water .
Urea-Formaldehyde Condensates
Mechanism of Action
The mechanism of action of urea-formaldehyde resins involves the formation of a polymer network through condensation reactions between formaldehyde and urea. The initial reaction forms methylolureas, which then undergo further condensation to form a cross-linked polymer structure . This polymer network provides the resin with its characteristic properties, such as high tensile strength, moisture resistance, and thermal stability .
Comparison with Similar Compounds
Formaldehyde (CH₂O)
Formaldehyde is a simple aldehyde with a pungent odor, widely used in industrial applications such as adhesives (e.g., urea-formaldehyde resins) and preservatives. It is typically stabilized in aqueous solutions with 5–9% methanol to prevent polymerization . Key production methods include the catalytic oxidation of methanol using iron molybdate catalysts (CH₃OH + ½O₂ → CH₂O + H₂O, ΔH = −159 kJ/mol) . Its toxicity and carcinogenicity are well-documented, necessitating strict exposure controls .
Methanol (CH₃OH)
Methanol, the simplest alcohol, serves as a precursor for formaldehyde, acetic acid, and methyl esters. Industrially, it is produced via syngas (CO + 2H₂ → CH₃OH) and is critical in manufacturing formaldehyde (accounting for ~40% of global methanol consumption) . Methanol also stabilizes formaldehyde solutions by forming methoxymethanol (CH₃O-CH₂-OH), preventing paraformaldehyde precipitation .
Urea (CH₄N₂O)
Urea is a nitrogen-rich compound primarily used in fertilizers and urea-formaldehyde (UF) resins. Its synthesis involves the reaction of ammonia and carbon dioxide (2NH₃ + CO₂ → CH₄N₂O + H₂O). In UF resin production, urea reacts with formaldehyde in two stages: (1) hydroxymethylation under neutral/alkaline conditions, forming methylol ureas, and (2) acidic condensation into cross-linked polymers .
Comparison with Similar Compounds
Chemical Reactivity and Functional Groups
Thermal and Catalytic Behavior
Formaldehyde vs. Acetaldehyde
- Formaldehyde decomposes at 650–750°C into CO and H₂ , whereas acetaldehyde decomposes into methane and CO .
- In catalytic oxidation, formaldehyde production from methanol achieves ~95% yield with iron molybdate, whereas acetaldehyde production from ethanol requires silver catalysts .
Methanol vs. Ethanol
- Methanol dehydrogenates to formaldehyde at lower temperatures (300°C with ZnO catalysts) compared to ethanol’s conversion to acetaldehyde (>500°C) .
- Methanol’s higher toxicity limits its direct use in consumer products, unlike ethanol .
Urea vs. Melamine
- Urea-formaldehyde resins are cost-effective but emit formaldehyde over time; melamine-formaldehyde resins offer superior water resistance .
- Urea’s nitrogen content (46%) surpasses melamine (67%), making it preferable in fertilizers .
Key Research Findings
- Catalyst Efficiency: Iron molybdate catalysts achieve >90% methanol conversion to formaldehyde, outperforming silver-based catalysts in selectivity .
- Toxicity: Formaldehyde’s LD₅₀ (100 mg/kg in rats) is significantly lower than methanol’s (5,628 mg/kg), highlighting its greater acute toxicity .
- Solvent Effects: Methanol suppresses ESIPT (excited-state intramolecular proton transfer) in fluorescent sensors, unlike aprotic solvents .
Data Tables
Q & A
Q. What are the critical parameters in synthesizing urea-formaldehyde (UF) resin, and how do they influence polymer properties?
- Methodological Answer : UF resin synthesis requires precise control of urea-to-formaldehyde molar ratios (typically 1:1.5–2.0), pH (acidic for condensation, alkaline for stabilization), and reaction temperature (50–95°C). Higher formaldehyde content increases cross-linking but raises formaldehyde emissions. Temperature affects reaction kinetics: prolonged heating (>5 hours) at 115°C optimizes polymerization but risks premature gelation. Adjusting pH during synthesis stages (e.g., initial alkalinity to stabilize intermediates) mitigates brittleness .
Q. Which analytical methods are recommended for quantifying formaldehyde release in laboratory settings?
- Methodological Answer : Use NIOSH Method 2016 for formaldehyde quantification: collect air samples via silica gel tubes coated with sodium bisulfite, then analyze via high-performance liquid chromatography (HPLC) with UV detection at 360 nm. Calibrate with standardized formaldehyde solutions (1–4 mg/mL) and validate using 0.02 N sulfuric acid for pH adjustment .
Q. How does urea-formaldehyde resin viscosity affect its application in coatings?
- Methodological Answer : Viscosity directly impacts dry time and film formation. Below 10.82 mPa·s, UF resins exhibit water solubility and ductility, suitable for emulsion coatings. Above this threshold, increased molecular weight and cross-linking reduce solubility but enhance mechanical rigidity. Monitor viscosity using rotational viscometers under controlled shear rates (e.g., 100 rpm at 25°C) .
Advanced Research Questions
Q. How can conflicting data on formaldehyde emissions from UF resins be resolved in experimental studies?
- Methodological Answer : Discrepancies arise from variations in resin curing conditions (e.g., humidity, temperature) and analytical methods. Standardize testing using climate chambers (e.g., 23°C, 50% RH) and quantify emissions via gas chromatography-mass spectrometry (GC-MS). Cross-validate results with headspace analysis to isolate volatile organic compounds (VOCs) .
Q. What strategies mitigate formaldehyde emissions in UF resins without compromising mechanical properties?
- Methodological Answer : Copolymerization with urea-proparaldehyde (UP) reduces free formaldehyde by 30–40% while maintaining tensile strength. Optimize the UF/UP ratio (e.g., 70:30) and introduce scavengers like ammonium sulfate (1–2 wt%) during synthesis. Post-treatment with ammonia vapor neutralizes residual formaldehyde .
Q. What experimental approaches optimize the refractive index and gloss in UF-based coatings?
- Methodological Answer : Refractive index (RI) correlates with molecular packing density. Use UF resins with viscosities of 3.91–10.82 mPa·s to achieve RI values of 1.48–1.52. Gloss enhancement (≥85 GU at 60°) requires smooth film surfaces, achieved by adding flow modifiers (e.g., polyether-modified siloxanes) and curing at 120°C for 20 minutes .
Key Considerations for Experimental Design
- Contradiction Analysis : When conflicting data arise (e.g., formaldehyde emission levels), systematically isolate variables such as resin aging, storage conditions, and analytical calibration protocols .
- Cross-Linking Density : Measure via swelling experiments in acetone or DMA (dynamic mechanical analysis) to correlate with mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
